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Compound of Interest

Compound Name: Lapatinib

Cat. No.: B7821427 Get Quote

Lapatinib is a potent, orally active small molecule used in the treatment of solid tumors, most

notably breast cancer.[1][2] It functions as a dual tyrosine kinase inhibitor, targeting both the

Epidermal Growth Factor Receptor (EGFR, also known as HER1/ErbB1) and the Human

Epidermal Growth Factor Receptor 2 (HER2/neu or ErbB2).[1][2][3] This guide provides a

comprehensive overview of its chemical structure, physicochemical properties, mechanism of

action, and relevant experimental protocols for researchers and drug development

professionals.

Chemical Identity and Structure
Lapatinib is a 4-anilinoquinazoline derivative.[2][4] Its complex structure allows it to

competitively and reversibly bind to the intracellular ATP-binding pocket of the EGFR and

HER2 kinase domains.[3][5]

Table 1: Chemical Identifiers for Lapatinib
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Identifier Value Reference

IUPAC Name

N-[3-chloro-4-[(3-

fluorophenyl)methoxy]phenyl]-

6-[5-[(2-

methylsulfonylethylamino)meth

yl]furan-2-yl]quinazolin-4-

amine

[6]

CAS Number 231277-92-2 [6][7]

PubChem CID 208908 [6]

Molecular Formula C29H26ClFN4O4S [6][7][8]

SMILES String

CS(=O)

(=O)CCNCC1=CC=C(O1)C2=

CC3=C(C=C2)N=CN=C3NC4=

CC(=C(C=C4)OCC5=CC(=CC

=C5)F)Cl

[9]

InChI Key
BCFGMOOMADDAQU-

UHFFFAOYSA-N
[1]

Lapatinib is often used in its salt form, lapatinib ditosylate, to improve its stability and

formulation properties.[1][10]

Physicochemical Properties
The physicochemical properties of Lapatinib are critical for its absorption, distribution,

metabolism, and excretion (ADME) profile, as well as for its formulation as an oral therapeutic.

Table 2: Physicochemical Properties of Lapatinib
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Property Value Reference

Molecular Weight 581.1 g/mol [6][7]

Appearance
Yellow solid / Yellow crystalline

powder
[6][7][11][12]

Melting Point 144-146 °C [13]

Water Solubility 0.007 mg/mL (at 25°C) [6][11]

Solubility in 0.1 N HCl 0.001 mg/mL (at 25°C) [7][11]

Solubility in DMSO ~20 mg/mL to 200 mg/mL [12][13][14][15]

LogP 5.4 [6]

pKa
pKa1 = 3.80 (amine); pKa2 =

7.20 (amine)
[6]

Mechanism of Action and Signaling Pathways
Lapatinib is a dual tyrosine kinase inhibitor that targets both EGFR (ErbB1) and HER2

(ErbB2).[1][2] In certain cancers, particularly HER2-positive breast cancer, the HER2 receptor

is overexpressed, leading to uncontrolled cell growth and proliferation.[1][16]

Lapatinib competitively binds to the intracellular ATP-binding site of these receptors,

preventing autophosphorylation and the subsequent activation of downstream signaling

pathways.[1][3][5] The primary pathways inhibited are the mitogen-activated protein kinase

(MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, both of which are

crucial for cell survival and proliferation.[3][17] By blocking these signals, Lapatinib can induce

growth arrest and apoptosis in tumor cells.[3][18]
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Lapatinib inhibits EGFR/HER2 signaling pathways.
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Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of Lapatinib
against EGFR and HER2 tyrosine kinases.

Objective: To quantify the IC50 value of Lapatinib for EGFR and HER2 kinase activity.

Materials:

Recombinant human EGFR and HER2 intracellular kinase domains.[19]

Specific peptide substrate (e.g., a poly(Glu, Tyr) 4:1 random copolymer).[19]

Lapatinib stock solution (in DMSO).

ATP (Adenosine triphosphate).

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

96-well plates.

Detection reagent (e.g., ADP-Glo™ Kinase Assay or a phosphotyrosine-specific antibody for

ELISA).

Methodology:

Preparation: Prepare serial dilutions of Lapatinib in DMSO, then dilute further in assay

buffer.

Reaction Setup: In a 96-well plate, add the kinase (EGFR or HER2), the peptide substrate,

and the diluted Lapatinib or DMSO (vehicle control).

Initiation: Initiate the kinase reaction by adding ATP to each well.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration

(e.g., 60 minutes).
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Termination and Detection: Stop the reaction and measure the kinase activity. The method of

detection will depend on the assay kit used (e.g., measuring luminescence from ADP

production or absorbance from an ELISA).

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of Lapatinib
concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

[19]
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Workflow for an in vitro kinase inhibition assay.

Cell Proliferation (Growth Inhibition) Assay
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This protocol describes a method to assess the effect of Lapatinib on the proliferation of

cancer cell lines, particularly those overexpressing HER2.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of Lapatinib in

cancer cell lines.

Materials:

HER2-overexpressing cancer cell line (e.g., BT474, SK-BR-3).[14][18]

Appropriate cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and

antibiotics.

Lapatinib stock solution (in DMSO).

96-well cell culture plates.

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).

Plate reader (spectrophotometer or luminometer).

Methodology:

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Treatment: Replace the medium with fresh medium containing various concentrations of

Lapatinib or DMSO (vehicle control).

Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell

culture conditions (37°C, 5% CO2).

Viability Assessment: Add the cell viability reagent to each well according to the

manufacturer's instructions and incubate for the recommended time.

Measurement: Measure the absorbance or luminescence using a plate reader. The signal is

proportional to the number of viable cells.
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Data Analysis: Calculate the percentage of growth inhibition for each concentration relative

to the vehicle control. Plot the percentage of inhibition against the logarithm of Lapatinib
concentration and determine the GI50 value.[18]

Conclusion
Lapatinib remains a significant therapeutic agent in oncology due to its targeted inhibition of

key drivers of tumor progression. Its well-defined chemical structure and properties have

enabled its development as an effective oral drug. The experimental protocols detailed herein

provide a foundation for further research into its mechanism of action and for the discovery of

novel kinase inhibitors. A thorough understanding of its chemistry, signaling pathway

interactions, and bioactivity is essential for professionals in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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